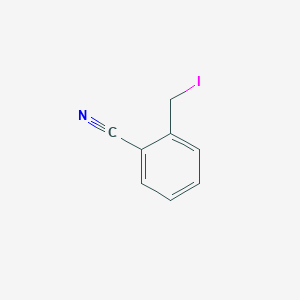

2-(Iodomethyl)benzonitrile

Descripción general

Descripción

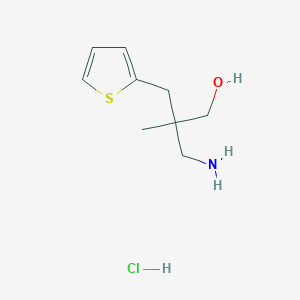

2-(Iodomethyl)benzonitrile is a chemical compound with the CAS Number: 871892-23-8 . It has a molecular weight of 243.05 . The IUPAC name for this compound is 2-(iodomethyl)benzonitrile .

Molecular Structure Analysis

The InChI code for 2-(Iodomethyl)benzonitrile is 1S/C8H6IN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 . This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 1 iodine atom, and 1 nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Iodomethyl)benzonitrile were not found in the search results, benzonitrile, a related compound, has been studied. For instance, benzonitrile can be hydrogenated to produce benzylamine, which subsequently undergoes a hydrogenolysis step to form toluene .Physical And Chemical Properties Analysis

2-(Iodomethyl)benzonitrile is a compound with a melting point of 77-79 degrees Celsius . It appears as a powder .Aplicaciones Científicas De Investigación

1. Herbicide Degradation

2-(Iodomethyl)benzonitrile derivatives, such as dichlobenil, bromoxynil, and ioxynil, have been extensively studied for their use as herbicides in agriculture. The microbial degradation of these compounds in soil and subsurface environments is a critical area of research. Studies have focused on degradation pathways, persistent metabolites, and the diversity of degrader organisms (Holtze et al., 2008).

2. Dye-Sensitized Solar Cells

Benzonitrile derivatives, including 2-(Iodomethyl)benzonitrile, have been investigated for their potential use in dye-sensitized solar cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability and efficiency in these cells (Latini et al., 2014).

3. Organic Synthesis

In organic chemistry, 2-(Iodomethyl)benzonitrile is used in palladium-catalyzed coupling reactions. These reactions are fundamental for creating complex organic molecules and intermediates in various synthetic pathways (Wei et al., 2000).

4. N-Heterocyclic Carbene Catalysis

The benzonitrile unit, which includes 2-(Iodomethyl)benzonitrile, is crucial in pharmaceuticals and agrochemicals. The N-Heterocyclic Carbene (NHC)-catalyzed synthesis of benzonitriles has been an area of considerable interest, providing a novel method for assembling the benzonitrile framework (Jia & Wang, 2016).

5. Photophysics and Photochemistry

2-(Iodomethyl)benzonitrile derivatives have been studied for their unique photophysical properties. Research in this area includes investigating the dynamics of charge-transfer processes and dual fluorescence phenomena in these compounds (Kochman et al., 2015).

6. Environmental Biodegradation

The biodegradation of benzonitrile compounds, including those related to 2-(Iodomethyl)benzonitrile, by fungi has been a subject of research. These studies focus on enzymatic processes involved in the degradation of these compounds, contributing to our understanding of their environmental fate (Harper, 1977).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(iodomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAOJCUUEIWNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CI)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Iodomethyl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-2-(methylsulfanyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1376629.png)

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)